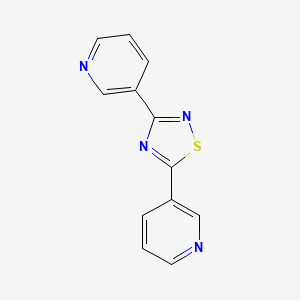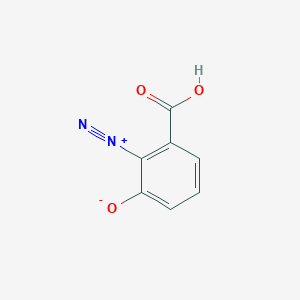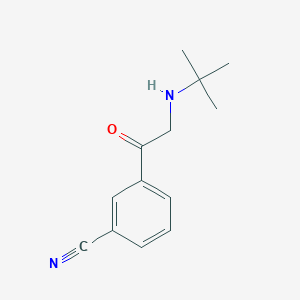![molecular formula C13H18O B14326414 [1-(Ethenyloxy)-2,2-dimethylpropyl]benzene CAS No. 106968-20-1](/img/structure/B14326414.png)
[1-(Ethenyloxy)-2,2-dimethylpropyl]benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[1-(Ethenyloxy)-2,2-dimethylpropyl]benzene: is an organic compound that features a benzene ring substituted with an ethenyloxy group and a 2,2-dimethylpropyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of [1-(Ethenyloxy)-2,2-dimethylpropyl]benzene typically involves the reaction of benzene derivatives with appropriate alkylating agents. One common method is the electrophilic aromatic substitution reaction, where benzene reacts with an ethenyloxy group and a 2,2-dimethylpropyl group under specific conditions . The reaction conditions often include the use of catalysts such as Lewis acids to facilitate the substitution process.
Industrial Production Methods: Industrial production of this compound may involve large-scale electrophilic aromatic substitution reactions. The process is optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: [1-(Ethenyloxy)-2,2-dimethylpropyl]benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ethenyloxy group to an ethoxy group.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where the benzene ring can be further functionalized.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are used.
Substitution: Reagents like halogens (Br₂, Cl₂) and nitrating agents (HNO₃) are employed under acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups onto the benzene ring.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, [1-(Ethenyloxy)-2,2-dimethylpropyl]benzene is used as a precursor for synthesizing more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Medicine: In medicine, this compound derivatives could be investigated for their pharmacological properties, including potential therapeutic effects.
Industry: Industrially, the compound is used in the production of specialty chemicals, polymers, and materials with specific properties .
Wirkmechanismus
The mechanism of action of [1-(Ethenyloxy)-2,2-dimethylpropyl]benzene involves its interaction with molecular targets through its functional groups. The ethenyloxy group can participate in hydrogen bonding and other intermolecular interactions, while the benzene ring provides a stable aromatic system for various chemical reactions . These interactions can influence the compound’s reactivity and its effects in different applications.
Vergleich Mit ähnlichen Verbindungen
[2,4-Dichloro-1-(ethenyloxy)benzene]: This compound has similar structural features but includes chlorine substituents, which can alter its reactivity and applications.
[4-Bromo-2-chloro-1-(ethenyloxy)benzene]:
Uniqueness: [1-(Ethenyloxy)-2,2-dimethylpropyl]benzene is unique due to its specific combination of functional groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Eigenschaften
CAS-Nummer |
106968-20-1 |
|---|---|
Molekularformel |
C13H18O |
Molekulargewicht |
190.28 g/mol |
IUPAC-Name |
(1-ethenoxy-2,2-dimethylpropyl)benzene |
InChI |
InChI=1S/C13H18O/c1-5-14-12(13(2,3)4)11-9-7-6-8-10-11/h5-10,12H,1H2,2-4H3 |
InChI-Schlüssel |
XENDSCYMGVMYPP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C(C1=CC=CC=C1)OC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1,1'-[Disulfanediylbis(methylene)]dinaphthalene](/img/structure/B14326342.png)
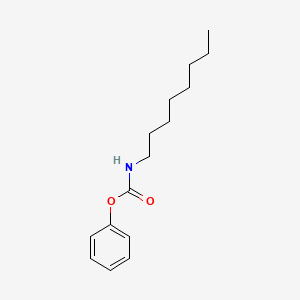
![4-[2-(Dimethylamino)ethyl]-1H-indol-6-ol](/img/structure/B14326350.png)

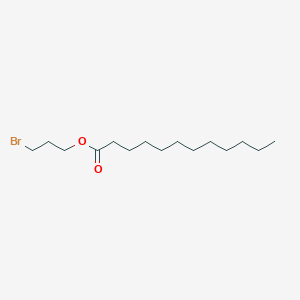
![4-[5-(4-Fluoro-3-phenoxyphenyl)-2-methylpentan-2-yl]phenol](/img/structure/B14326355.png)
![2-[(4-Nitrophenyl)methyl]-2-phenyl-1,3-dioxolane](/img/structure/B14326356.png)
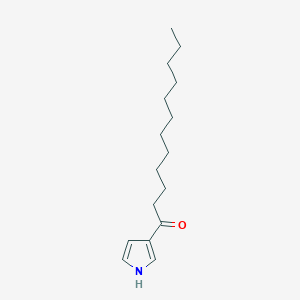
![6a-Methylhexahydro-2H-2,6-methanocyclopenta[b]furan](/img/structure/B14326376.png)
![5,6-Diphenyl-3-{2-[(prop-2-yn-1-yl)oxy]phenyl}-1,2,4-triazine](/img/structure/B14326386.png)
